molecular formula C7H11N3O2S B2766147 dimethyl[(pyridin-4-yl)sulfamoyl]amine CAS No. 349426-25-1

dimethyl[(pyridin-4-yl)sulfamoyl]amine

Cat. No.: B2766147
CAS No.: 349426-25-1
M. Wt: 201.24
InChI Key: NDQMXOLDJHSBBD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(4-pyridinyl)sulfamide is an organic compound with the molecular formula C7H11N3O2S It is characterized by the presence of a pyridine ring attached to a sulfamide group, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4-pyridinyl)sulfamide typically involves the reaction of 4-aminopyridine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the electrophilic sulfur atom of dimethyl sulfate, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-N’-(4-pyridinyl)sulfamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(4-pyridinyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to a thiol or amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(4-pyridinyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-pyridinyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by the unique structural features of the compound, including the pyridine ring and sulfamide group.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-(4-pyridinyl)thiourea: Similar structure but contains a thiourea group instead of a sulfamide group.

    N,N-dimethyl-N’-(4-pyridinyl)urea: Contains a urea group instead of a sulfamide group.

    N,N-dimethyl-N’-(4-pyridinyl)carbamate: Contains a carbamate group instead of a sulfamide group.

Uniqueness

N,N-dimethyl-N’-(4-pyridinyl)sulfamide is unique due to its specific combination of a pyridine ring and a sulfamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

Dimethyl[(pyridin-4-yl)sulfamoyl]amine, a compound featuring a pyridine ring and a sulfonamide functional group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound consists of:

  • A pyridine ring (specifically 4-pyridine).
  • A sulfamoyl group (-SO2NH-), which is known for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for treating infections .
  • Antidiabetic Properties : Compounds with sulfonamide structures are often investigated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which can enhance insulin secretion and improve glycemic control in diabetic patients .
  • Anticancer Potential : Some studies suggest that pyridine-sulfonamide derivatives can exhibit anticancer activity by inhibiting specific cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As a DPP-4 inhibitor, this compound may prevent the degradation of incretin hormones like GLP-1, thus enhancing insulin secretion and lowering blood glucose levels .
  • Antimicrobial Mechanism : The sulfonamide moiety interferes with bacterial folate synthesis by inhibiting the enzyme dihydropteroate synthase, thereby exhibiting bacteriostatic effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine-sulfonamide derivatives against Candida species. This compound showed promising results with a minimum inhibitory concentration (MIC) indicating effectiveness against Candida tropicalis but limited activity against other strains like Candida parapsilosis .

CompoundMIC (μg/mL)Activity Against
This compound≥ 25Candida tropicalis
Other tested compoundsVariableCandida parapsilosis, Geotrichum candidum

Antidiabetic Activity

In vitro studies demonstrated that this compound effectively inhibits DPP-4 activity, leading to increased GLP-1 levels in diabetic models. This suggests its potential role in managing type 2 diabetes mellitus (T2DM) through enhanced insulin secretion and reduced glucagon levels .

Properties

IUPAC Name

4-(dimethylsulfamoylamino)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-3-5-8-6-4-7/h3-6H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMXOLDJHSBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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